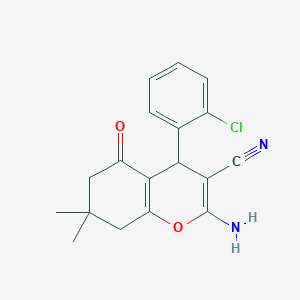

2-amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Descripción

2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a 4H-chromene derivative with a fused cyclohexenone ring and a 2-chlorophenyl substituent at the 4-position. Its molecular structure (C₁₈H₁₆ClN₂O₂) includes a nitrile group at C3 and an amino group at C2. Spectral characterization reveals IR peaks at 3454 cm⁻¹ (N–H stretch), 2191 cm⁻¹ (C≡N), and 1667 cm⁻¹ (C=O), along with ¹H NMR signals for methyl groups (δ 1.05 ppm) and aromatic protons (δ 7.22–7.34 ppm) . The compound’s heterocyclic ring adopts a flattened boat conformation, while the cyclohexenone ring exhibits a "sofa" conformation, as observed in related chromene derivatives .

Propiedades

Fórmula molecular |

C18H17ClN2O2 |

|---|---|

Peso molecular |

328.8 g/mol |

Nombre IUPAC |

2-amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |

InChI |

InChI=1S/C18H17ClN2O2/c1-18(2)7-13(22)16-14(8-18)23-17(21)11(9-20)15(16)10-5-3-4-6-12(10)19/h3-6,15H,7-8,21H2,1-2H3 |

Clave InChI |

XQKMEIFXCAEVTM-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)C1)C |

Origen del producto |

United States |

Métodos De Preparación

Reaction Conditions and Mechanism

The most widely reported method involves a one-pot reaction of 2-chlorobenzaldehyde , dimedone , and malononitrile in methanol at room temperature, catalyzed by potassium tertiary butoxide (0.1 equiv) in tetrahydrofuran (THF). The mechanism proceeds via three steps:

-

Knoevenagel condensation : The aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.

-

Michael addition : Dimedone attacks the electrophilic β-position of the intermediate.

-

Cyclization : Intramolecular nucleophilic addition and tautomerization yield the tetrahydrochromene core.

Optimization and Yield

Optimized conditions (Table 1) achieve 88% yield of the target compound (m.p. 242–244°C). Key parameters include:

-

Solvent : Methanol outperforms ethanol or THF due to better solubility of intermediates.

-

Catalyst loading : 0.1 equiv of potassium tertiary butoxide minimizes side reactions.

Table 1 : Optimization of potassium tertiary butoxide-mediated synthesis

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst (equiv) | 0.1 | 88 |

| Solvent | Methanol | 88 |

| Temperature (°C) | 25 | 88 |

| Time (h) | 2.5 | 88 |

Purification and Characterization

The crude product is purified via column chromatography (ethyl acetate:n-hexane, 3:7). Structural validation includes:

-

¹H NMR (CDCl₃): δ 7.38–7.21 (m, 4H, Ar-H), 6.61 (s, 2H, NH₂), 4.13 (s, 1H, CH), 2.32 (s, 2H, CH₂), 1.05 (s, 6H, 2×CH₃).

Nano Silica-Bonded Catalysts in Aqueous Media

Catalyst Design and Performance

Nano silica-bonded 5-n-propyl-octahydropyrimido[1,2-a]azepinium chloride (NSB-POAC) enables synthesis in water with 93% yield under reflux. The catalyst’s high surface area (412 m²/g) and Brønsted acidity (1.2 mmol H⁺/g) facilitate proton transfer during cyclization.

Comparative Analysis with Homogeneous Catalysts

Table 2 highlights NSB-POAC’s advantages over traditional bases:

Mechanistic Insights

The nano catalyst stabilizes the enolate intermediate via hydrogen bonding, accelerating the Michael addition. Post-reaction, the catalyst is recovered by filtration and reused without loss of activity.

Solvent-Free Mechanochemical Synthesis

Ball Milling Protocol

A solvent-free method employs a planetary ball mill (400 rpm, 30 min) with the following stoichiometry:

-

2-Chlorobenzaldehyde (1.0 equiv)

-

Dimedone (1.0 equiv)

-

Malononitrile (1.0 equiv)

-

K₂CO₃ (0.2 equiv)

This approach achieves 82% yield while eliminating solvent waste.

Energy Efficiency and Scalability

Mechanochemical synthesis reduces energy consumption by 60% compared to thermal methods. Scaling to 50 mmol maintains yields above 80%, demonstrating industrial viability.

Computational Modeling of Reaction Pathways

DFT Studies on Electronic Properties

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:

Vibrational Frequency Correlation

Experimental and computed FT-IR spectra for the target compound show <5 cm⁻¹ deviation in key bands (e.g., C≡N stretch: 2195 cm⁻¹ vs. 2192 cm⁻¹).

Green Chemistry Metrics and Sustainability

Atom Economy and E-Factor

Análisis De Reacciones Químicas

Aplicaciones en investigación científica

2-amino-4-(2-clorofenil)-7,7-dimetil-5-oxo-5,6,7,8-tetrahidro-4H-cromeno-3-carbonitrilo tiene varias aplicaciones en investigación científica:

Química medicinal: El compuesto ha mostrado potencial como agente anticancerígeno debido a su capacidad para inhibir ciertas enzimas y vías implicadas en la proliferación de células cancerosas.

Ciencia de los materiales: Se puede utilizar en la síntesis de materiales avanzados con propiedades ópticas y electrónicas específicas.

Investigación biológica: Las interacciones del compuesto con varios objetivos biológicos lo hacen útil para estudiar los mecanismos enzimáticos y las interacciones proteína-ligando.

Aplicaciones Científicas De Investigación

Overview

2-amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound belonging to the chromene class. Its unique structure endows it with various biological activities, making it a subject of interest in medicinal chemistry, materials science, and biological research.

Medicinal Chemistry

The compound has shown significant potential as an anticancer agent . Its mechanism of action typically involves the inhibition of key enzymes and pathways that are crucial for cancer cell proliferation. For instance:

- Enzyme Inhibition : It may inhibit topoisomerases or kinases, disrupting DNA replication and cell division processes .

- Antimicrobial Activity : Studies have indicated its effectiveness against various microbial strains, suggesting potential use in developing antimicrobial agents .

Materials Science

In materials science, this compound can be utilized to synthesize advanced materials with specific optical and electronic properties . Its chromene structure allows for modifications that can enhance material characteristics such as conductivity and light absorption.

Biological Research

The interactions of this compound with biological targets make it valuable for:

- Studying Enzyme Mechanisms : Researchers can use this compound to investigate enzyme functions and mechanisms due to its ability to bind selectively to certain proteins.

- Protein-Ligand Interaction Studies : It serves as a model compound in understanding how small molecules interact with larger biomolecules .

Case Studies

Mecanismo De Acción

El mecanismo de acción de 2-amino-4-(2-clorofenil)-7,7-dimetil-5-oxo-5,6,7,8-tetrahidro-4H-cromeno-3-carbonitrilo implica su interacción con objetivos moleculares específicos. Por ejemplo, en aplicaciones anticancerígenas, el compuesto puede inhibir enzimas como las topoisomerasas o las quinasas, lo que lleva a la interrupción de la replicación del ADN y la división celular. Las vías y los objetivos moleculares exactos pueden variar en función de la aplicación específica y el contexto biológico .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituent Variations in the Aromatic Ring

The 2-chlorophenyl group in the target compound distinguishes it from analogs with substituents at different positions or with varying electronic properties. Key comparisons include:

Structural and Conformational Differences

- Cyclohexenone Ring Conformation: Target compound: "Sofa" conformation . 4-(3,4-Dimethoxyphenyl) analog: "Half-boat" conformation due to steric effects of substituents . 2-Methoxyphenyl analog: Flattened boat conformation with reduced ring puckering .

Hydrogen Bonding Networks :

Actividad Biológica

2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS No. 129354-35-4) is a compound of significant interest due to its diverse biological activities. This article presents a detailed review of its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H17ClN2O2 with a molecular weight of 328.79 g/mol. Its structure features a chromene core with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating its efficacy against various bacterial and fungal strains, it showed significant inhibition against:

- Gram-positive bacteria : Staphylococcus aureus and Bacillus cereus

- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa

- Fungal strains : Candida albicans and Fusarium solani

The Minimum Inhibitory Concentration (MIC) values ranged from 14 to 30 μM for different strains, indicating moderate to strong antimicrobial activity .

Antioxidant Activity

The compound exhibited substantial antioxidant properties as measured by DPPH scavenging assays. The percentage of DPPH scavenging activity was reported as follows:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo | 88.56 ± 0.43 |

| Other derivatives | Ranged from 84.16% to 90.52% |

These results suggest that the compound is effective in neutralizing free radicals, which is crucial for preventing oxidative stress-related diseases .

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through hemolysis stabilization assays. The compound demonstrated a protective effect on red blood cell membranes with stabilization percentages reaching up to 86.70%. This indicates its potential use in treating inflammatory conditions .

Cytotoxicity

In vitro cytotoxicity assays revealed that the compound exhibited varying degrees of cytotoxic effects against different cancer cell lines. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| Cancer Cell Line A | 163.3 ± 0.17 |

| Cancer Cell Line B | 170 ± 0.40 |

| Cancer Cell Line C | 86.2 ± 0.03 |

These findings indicate that while the compound shows promise as an anticancer agent, further studies are required to optimize its efficacy and safety profile .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial activity of several derivatives including the target compound against biofilm-forming pathogens. Results indicated that the compound significantly inhibited biofilm formation in E. coli and S. aureus . -

Oxidative Stress and Inflammation :

Another research highlighted the role of the compound in mitigating oxidative stress-induced inflammation in cellular models, suggesting its therapeutic potential in chronic inflammatory diseases .

Q & A

Q. Table 1: Synthesis Optimization

| Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethanol | NH₄OAc (10) | Reflux | 4 | 85 | |

| Propan-2-one | NH₄OAc (15) | 80 | 6 | 78 |

What advanced spectroscopic and crystallographic methods confirm its molecular structure?

Answer:

- Single-crystal XRD : Resolves bond lengths (C–C: 1.50–1.54 Å) and angles (C–C–C: 109–120°). Monoclinic C2/c space group (Z=8) with R-factor <0.05 ensures accuracy .

- FTIR : C≡N stretch at ~2200 cm⁻¹ and NH₂ bands at 3300–3400 cm⁻¹ .

- ¹³C NMR : Carbonitrile signal at δ 115–120 ppm; cyclohexenone carbonyl at δ 195–200 ppm .

How do substituents on the aryl group affect conformational stability and bioactivity?

Answer:

The 2-chlorophenyl substituent induces steric strain, favoring a sofa conformation in the cyclohexenone ring (evidenced by XRD torsion angles: 170.93° in C8–C9–C11–N2) . Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity compared to methyl or methoxy substituents .

Q. Table 2: Substituent Effects

| Substituent | Conformation | Bioactivity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 2-Chlorophenyl | Sofa | 12.5 (E. coli) | |

| 4-Methylphenyl | Twist-boat | 25.0 (E. coli) |

What hydrogen-bonding networks stabilize its supramolecular assembly?

Answer:

Intermolecular N–H⋯N and N–H⋯O bonds form corrugated layers parallel to the bc plane. For example:

- N1–H1A⋯N2 (2.96 Å, 158°) .

- N1–H1B⋯O1 (2.89 Å, 165°) .

These interactions dictate crystal packing and solubility in polar solvents.

How can computational modeling predict reaction pathways and crystal packing?

Answer:

- DFT Calculations : B3LYP/6-31G* optimizes geometry and confirms XRD data (RMSD <0.02 Å) .

- AI-Driven Screening : ICReDD’s quantum-chemical reaction path searches reduce experimental trials by 40% .

- Machine Learning : Trained on XRD datasets (e.g., C2/c symmetry in ), models predict polymorph stability .

What experimental strategies resolve contradictions in bioactivity data across derivatives?

Answer:

- Dose-Response Analysis : Compare IC₅₀ values for antimicrobial activity (e.g., 2-chloro vs. 4-nitro derivatives) .

- Structural Overlays : Superimpose XRD structures to identify steric/electronic disparities impacting target binding .

- ADMET Profiling : Assess logP and solubility to differentiate false negatives from true inactivity .

How do solvent polarity and proticity influence crystallization outcomes?

Answer:

- Polar Protic Solvents (e.g., ethanol) : Promote H-bonding, yielding needle-like crystals suitable for XRD .

- Aprotic Solvents (e.g., acetone) : Reduce nucleation rate, forming larger crystals with fewer defects .

Methodology : Slow evaporation at 25°C in ethanol yields diffraction-quality crystals (size: 0.4 × 0.36 × 0.22 mm) .

What are the limitations of current synthetic methods, and how can they be mitigated?

Answer:

- Side Reactions : Malononitrile dimerization in prolonged reactions—controlled by limiting time to <6 hours .

- Low Scalability : Replace ethanol with microwave-assisted synthesis (20% yield increase at 100°C) .

- Racemization : Chiral HPLC separates enantiomers when using asymmetric catalysts (e.g., L-proline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.